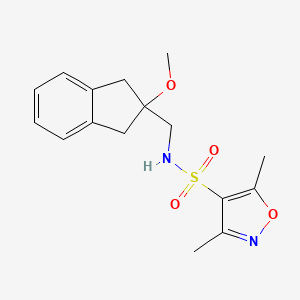

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

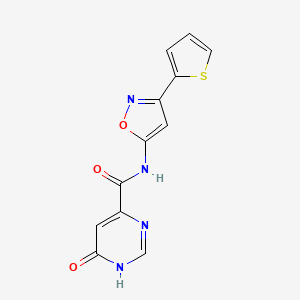

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, also known as MSQ, is a small molecule inhibitor that has been studied extensively for its potential therapeutic benefits. It is a potent inhibitor of several enzymes that are involved in various biological processes, including cancer cell growth and inflammation.

Aplicaciones Científicas De Investigación

Catalytic Applications

- Remote Sulfonylation of Aminoquinolines : A study demonstrated efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, providing an environmentally friendly approach with benign byproducts, utilizing stable sodium sulfinates as sulfide sources (Xia et al., 2016).

Antimalarial and Antiviral Properties

- Antimalarial Sulfonamides as COVID-19 Drugs : Research on N-(phenylsulfonyl)acetamide derivatives revealed their potential in vitro antimalarial activity and ADMET properties, with promising IC50 values and selectivity index, suggesting applications in antimalarial and COVID-19 treatments (Fahim & Ismael, 2021).

Electrophysiological Activity

- Cardiac Electrophysiological Activity : A study on N-substituted imidazolylbenzamides and benzene-sulfonamides found compounds with potency comparable to known class III agents, indicating potential applications in treating arrhythmias (Morgan et al., 1990).

Synthetic Cannabinoid Receptor Agonists

- Characterization of SCRAs : The characterization of synthetic cannabinoid receptor agonists (SCRAs) based on sulfamoyl benzamide structures was conducted. These studies are crucial in understanding the emergence of new psychoactive substances in forensic and clinical investigations (Brandt et al., 2020).

Anticancer Applications

- PI3K Inhibitors and Anticancer Agents : Compounds based on sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were synthesized and shown to have significant antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents (Shao et al., 2014).

Neuroprotective Properties

- NMDA and AMPA Antagonists : N-Phenylsulfonyl and N-methylsulfonyl derivatives of quinoxalinecarboxamide were characterized as antagonists at the glycine-site of NMDA and AMPA receptors, indicating potential neuroprotective applications (Hays et al., 1993).

Cytotoxic Properties

- Novel Quinoline-3-Carbaldehyde Hydrazones : A study on novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety showed pronounced cancer cell growth inhibitory effects, indicating potential as anticancer agents (Korcz et al., 2018).

Propiedades

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWVBVVIXHGJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)

![2-Cyclopropyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2978848.png)

![(5S)-5-methyl-5-[(1S)-4-methyl-5-oxo-3-cyclohexenyl]-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2978851.png)

![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)

![5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2978855.png)

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one 2hcl](/img/structure/B2978858.png)